molecular formula C11H9Cl2N3 B8633424 2,4-Dichloro-6-(2,4-dimethylphenyl)-1,3,5-triazine CAS No. 91064-30-1

2,4-Dichloro-6-(2,4-dimethylphenyl)-1,3,5-triazine

Cat. No.: B8633424
CAS No.: 91064-30-1
M. Wt: 254.11 g/mol
InChI Key: WRIMZJKTCIIDKA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2,4-dimethylphenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C11H9Cl2N3 and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91064-30-1

Molecular Formula

C11H9Cl2N3

Molecular Weight

254.11 g/mol

IUPAC Name

2,4-dichloro-6-(2,4-dimethylphenyl)-1,3,5-triazine

InChI

InChI=1S/C11H9Cl2N3/c1-6-3-4-8(7(2)5-6)9-14-10(12)16-11(13)15-9/h3-5H,1-2H3

InChI Key

WRIMZJKTCIIDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NC(=N2)Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyanuric chloride (1.84 g) was allowed to react with 1.9 eq of m-xylene and 2.5 eq (3.35 g) of AlCl3 in 25 mL of chlorobenzene at 5° C. for 0.5 h and then at room temperature for 3 h. Analysis by HPLC, after 2.5 h, showed that less than 8% of cyanuric chloride had reacted to form only 2,4-dichloro-6-(2,4-dimethylphenyl)-1,3,5-triazine, no 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine or 2,4,6-tris(2,4-dimethylphenyl)-1,3,5-triazine were present. The reaction was allowed to continue at room temperature. After 24 hours, HPLC analysis showed about 51% cyanuric chloride conversion and formation of 2,4-dichloro-6-(2,4-dimethylphenyl)-1,3,5-triazine and 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine in the ratio of 95:5, respectively. No 2,4,6-tris(2,4-dimethylphenyl)-1,3,5-triazine was detected.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
3.35 g
Type
reactant
Reaction Step Two
Quantity
25 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

17.0 g (0.70 mol) of iodine-activated magnesium turnings in 25 ml of anhydrous THF are heated briefly to 60° C. Then 154.9 g (0.70 mol) of 4-bromo-m-xylene (in c. 90% purity) and 155 ml of THF are added dropwise over 30 min and the mixture is heated for 2 hours to reflux. After cooling, the Grignard solution is added over 1.5 hours to a mixture of 43.0 g (0.233 mol) of cyanuric chloride and 150 ml of THF, while keeping the temperature of the mixture in the range from 0° to 10° C. The mixture is then diluted with 210 ml of toluene, the resultant suspension is poured into 220 g of 12% aqueous HCl, the organic phase is separated, washed with a total amount of 280 g of water and concentrated. The resultant material is recrystallised from 2-butanol, giving the title compound with a melting point of 135.5°-137° C. in a yield of 79.8%.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
154.9 g
Type
reactant
Reaction Step Two
Name
Quantity
155 mL
Type
solvent
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
220 g
Type
reactant
Reaction Step Four
Quantity
210 mL
Type
solvent
Reaction Step Five
Yield
79.8%

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